

Technical Support Center: Texas Red-Labeled Antibodies

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

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This technical support center provides guidance on the storage, stability, and handling of **Texas Red**-labeled antibodies to ensure optimal performance in your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Texas Red**-labeled antibodies?

For long-term storage, it is recommended to store **Texas Red**-labeled antibodies at -20°C or -80°C, protected from light.[1][2] Many antibodies can be stored at 4°C for short periods, but for extended stability, freezing is preferable.[3] If the antibody is supplied in a glycerol solution (e.g., 50%), it can be stored at -20°C without freezing, which helps to avoid damage from freeze-thaw cycles.[4] Lyophilized (freeze-dried) antibodies can often be stored at room temperature, but once reconstituted, they should be stored according to the specific recommendations for liquid antibodies. Always refer to the manufacturer's datasheet for specific storage instructions for your antibody.

Q2: How many times can I freeze and thaw my **Texas Red**-labeled antibody?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to antibody denaturation, aggregation, and a decrease in binding affinity. To minimize freeze-thaw cycles, it is best practice to aliquot the antibody into smaller, single-use volumes upon first receipt. If your antibody is stored in a glycerol-containing buffer, it may remain liquid at -20°C, allowing you to pipette aliquots without a full thaw cycle.

Q3: What is the shelf life of **Texas Red**-labeled antibodies?

The shelf life of **Texas Red**-labeled antibodies can vary depending on the specific antibody and storage conditions. When stored correctly at -20°C or -80°C, many conjugates can be stable for a year or more. Some manufacturers state that conjugates can be stable for over 18 months when stored undiluted at 4°C or for several years when stored in 50% glycerol at -20°C. For specific shelf-life information, always consult the product datasheet provided by the manufacturer.

Q4: What buffers are suitable for storing and diluting **Texas Red**-labeled antibodies?

Phosphate-buffered saline (PBS) is a commonly used buffer for storing and diluting antibodies. The ideal pH range for antibody stability is typically between 6.5 and 8.5. It is important to use buffers that are free of primary amines (like Tris) and thiols, as these can interfere with the conjugation chemistry. For long-term storage, the addition of stabilizers such as bovine serum albumin (BSA) at 1-10 mg/mL can help prevent aggregation, especially for dilute antibody solutions. Preservatives like sodium azide (e.g., 0.09%) can be added to prevent microbial growth during storage at 4°C.

Q5: How photostable is **Texas Red**?

Texas Red is known for its good photostability, making it a reliable choice for fluorescence microscopy and other imaging applications that require prolonged exposure to light. However, like all fluorophores, it will eventually photobleach. To minimize photobleaching, it is advisable to store labeled antibodies and stained samples in the dark, use anti-fade mounting media, and minimize light exposure during imaging. For even greater photostability, alternatives like Alexa Fluor 594 may be considered.

Storage and Stability Data Summary

Parameter	Recommended Condition	Rationale & Considerations
Short-Term Storage	2-8°C	Suitable for days to weeks. A preservative like sodium azide is recommended to prevent microbial growth.
Long-Term Storage	-20°C or -80°C	Essential for maintaining antibody integrity over months to years. Aliquoting is highly recommended to avoid freeze-thaw cycles.
Freeze-Thaw Cycles	Avoid	Repeated cycles can cause antibody denaturation and aggregation, reducing its effectiveness.
Cryoprotectants	25-50% Glycerol	Prevents the formation of ice crystals during freezing, which can damage the antibody structure. Allows for pipetting at -20°C without complete thawing.
Light Exposure	Minimize / Store in Dark	Texas Red is a fluorophore and can be susceptible to photobleaching. Protecting from light preserves the fluorescent signal.
Additives	BSA (1-10 mg/mL)	Acts as a stabilizer, especially for dilute antibody solutions, to prevent aggregation and non-specific binding.
Preservatives	Sodium Azide (~0.09%)	Inhibits microbial growth for short-term storage at 4°C. Note: Sodium azide is an

inhibitor of Horseradish
Peroxidase (HRP).

Troubleshooting Guide

Problem: Weak or No Fluorescent Signal

- Possible Cause: Antibody degradation due to improper storage.
 - Solution: Ensure the antibody has been stored at the recommended temperature, protected from light, and has not undergone excessive freeze-thaw cycles. Use a fresh aliquot if possible.
- Possible Cause: Low expression of the target protein.
 - Solution: Confirm protein expression using an alternative method like Western blotting. Include a positive control cell line or tissue known to express the target protein.
- Possible Cause: Incorrect antibody dilution.
 - Solution: The antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration.
- Possible Cause: Photobleaching of the **Texas Red** fluorophore.
 - Solution: Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium to protect the fluorophore. Image samples promptly after staining.

Problem: High Background or Non-Specific Staining

- Possible Cause: Antibody concentration is too high.
 - Solution: Using too much primary or secondary antibody can lead to non-specific binding. Titrate the antibodies to find the optimal concentration that provides a strong signal with low background.
- Possible Cause: Insufficient blocking.

- Solution: Ensure adequate blocking of non-specific sites by using a suitable blocking agent, such as normal serum from the same species as the secondary antibody, for a sufficient duration.
- Possible Cause: Inadequate washing.
 - Solution: Increase the number and/or duration of wash steps to remove unbound antibodies.
- Possible Cause: Autofluorescence of the tissue or cells.
 - Solution: Examine an unstained sample to assess the level of autofluorescence. If problematic, consider using a different fixation method or an autofluorescence quenching reagent.

Problem: Signal Fades Quickly During Imaging (Photobleaching)

- Possible Cause: Intense or prolonged exposure to excitation light.
 - Solution: Reduce the laser power or exposure time on the microscope. Acquire images efficiently to minimize light exposure.
- Possible Cause: Absence of an anti-fade reagent.
 - Solution: Mount coverslips using a commercially available anti-fade mounting medium. These reagents contain scavengers that reduce the rate of photobleaching.

Experimental Protocols

Standard Immunofluorescence Staining Protocol

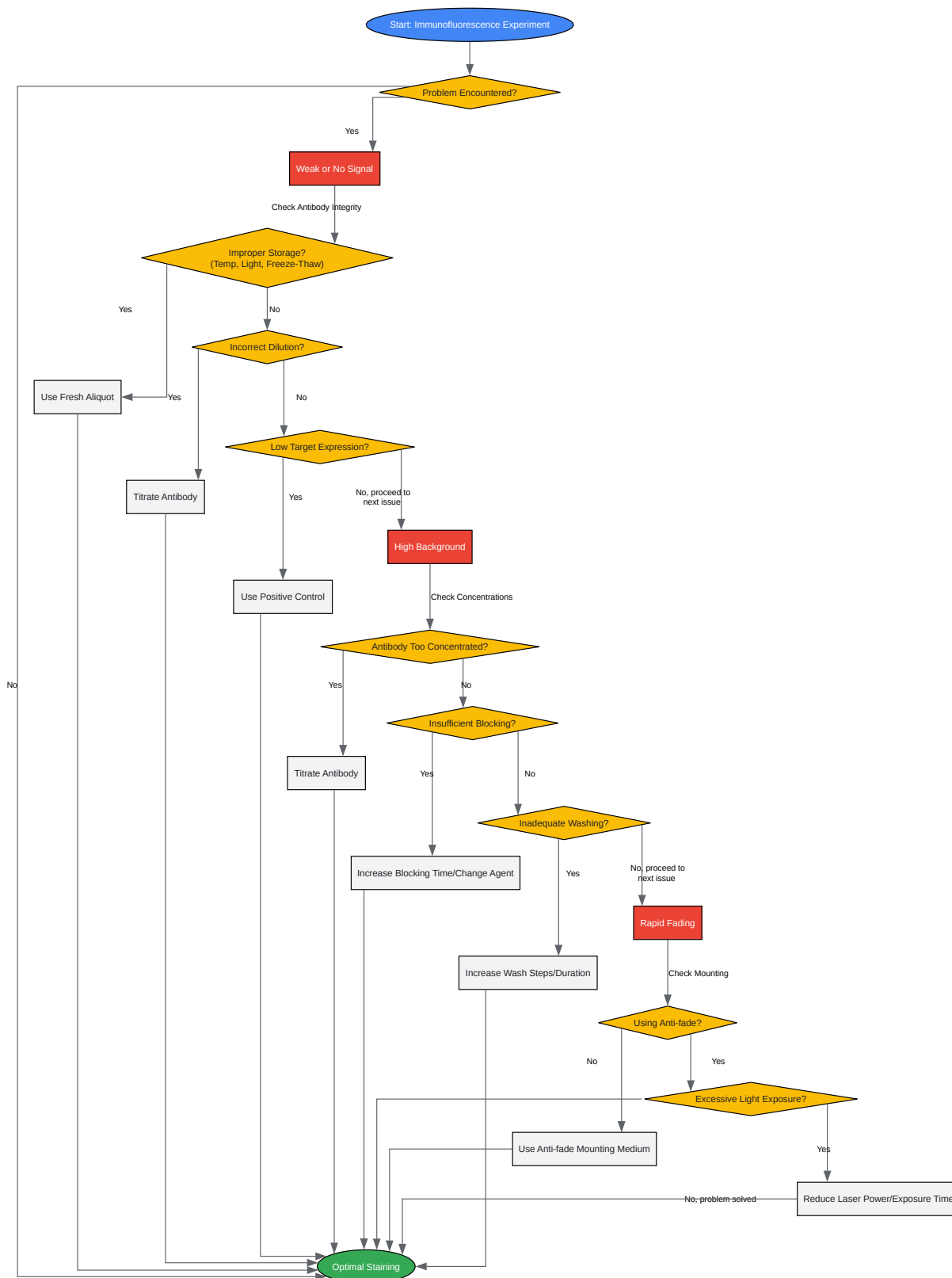
This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and antibodies.

- Cell Preparation:
 - Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

- Wash the cells briefly with 1X Phosphate-Buffered Saline (PBS).
- Fixation:
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the **Texas Red**-labeled primary antibody to its predetermined optimal concentration in the blocking buffer.
 - Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Nuclear Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

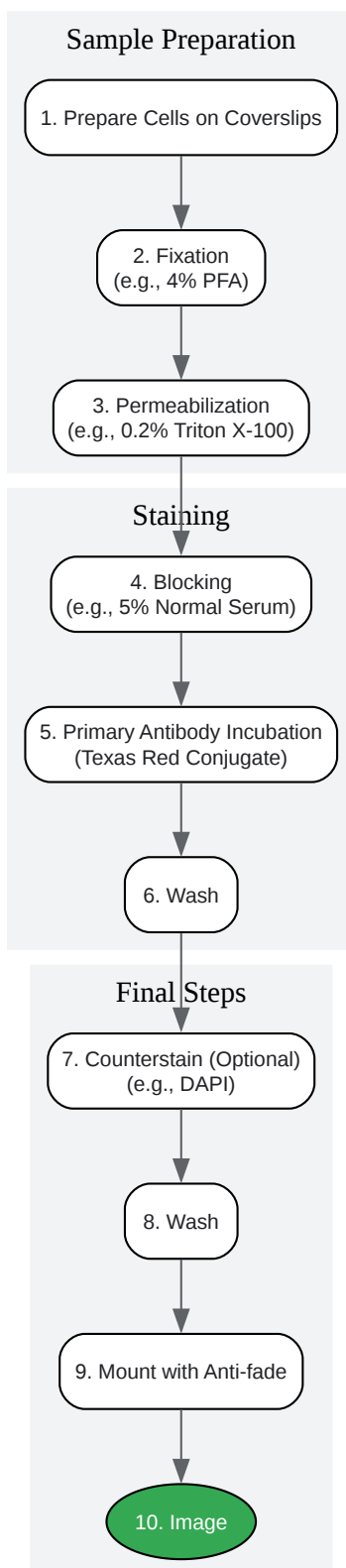
- Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
 - Seal the edges of the coverslip with clear nail polish and allow it to dry.
- Imaging:
 - Image the slides using a fluorescence microscope equipped with the appropriate filter set for **Texas Red** (Excitation/Emission: ~595/615 nm). Store the slides in the dark at 4°C.

Visualizations



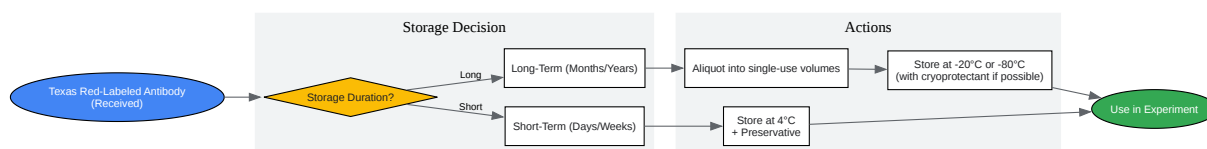
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Caption: Troubleshooting workflow for common immunofluorescence issues.



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Caption: Standard immunofluorescence experimental workflow.



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Caption: Logical workflow for antibody storage decisions.

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